(3E)-1-(2,5-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(2,5-DIMETHYLPHENYL)-3-[(4-NITROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2,5-DIMETHYLPHENYL)-3-[(4-NITROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(2,5-DIMETHYLPHENYL)-3-[(4-NITROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
(3E)-1-(2,5-DIMETHYLPHENYL)-3-[(4-NITROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-1-(2,5-DIMETHYLPHENYL)-3-[(4-NITROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but a simpler structure.
Organochlorine Compounds: Share similar aromatic ring structures and functional groups.
Uniqueness
(3E)-1-(2,5-DIMETHYLPHENYL)-3-[(4-NITROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20N2O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
(3E)-1-(2,5-dimethylphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H20N2O3/c1-17-8-9-18(2)23(14-17)26-24(20-6-4-3-5-7-20)16-21(25(26)28)15-19-10-12-22(13-11-19)27(29)30/h3-16H,1-2H3/b21-15+ |
InChI Key |
DPQTXODQGBIBSH-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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